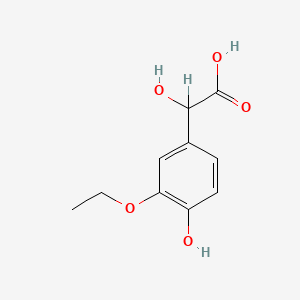

3-Ethoxy-4-hydroxymandelic acid

Cat. No. B1215585

Key on ui cas rn:

39549-22-9

M. Wt: 212.2 g/mol

InChI Key: YOIZTLBZAMFVPK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04940761

Procedure details

A 250 ml round bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, is charged with tetrahydrofuran THF (75.6 gm), 1-trimethylsiloxy-1-methoxy-2-methylpropene (7.0 gm, 0.0402M), xylene (1.0 gm), and tetrabutylammonium m-chlorobenzoate (400 μl of a 1.0M solution in acetonitrile). The flask is cooled to 10° C. Feed I consists of tetrahydrofuran (4.0 gm) and tetrabutylammonium m-chlorobenzoate (400 μl of a 1.0M solution). It is added over 50 minutes. Feed II is glycidyl methacrylate (17.3 gm, 0.122M). It is started simultaneously with the start of the feed I. Feed II is added over one minute. Feed III is 2-ethylhexyl methacrylate (40.7 gm, 0.206M). Feed III is started 9 minutes after feed I has begun. Feed III is added over 30 minutes. The temperature of the flask rises to about 41.0° C. After feed I is completed the flask is cooled to 10° C. Feed IV is glycidyl methacrylate (17.1 gm, 0.120M). It is started 8 minutes after feed I is completed. Feed IV is added over 1 minute. At 70 minutes of total reaction time (11 minutes after feed IV is completed) methanol (10.0 gm) is added to the flask.

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

tetrabutylammonium m-chlorobenzoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

tetrabutylammonium m-chlorobenzoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Name

Identifiers

|

REACTION_CXSMILES

|

C[Si](C)(C)O[C:4]([O:8]C)=[C:5]([CH3:7])[CH3:6].ClC1C=C(C=CC=1)[C:16]([O-:18])=[O:17].C([N+](CCCC)(CCCC)CCCC)CCC.[C:39]([O:44][CH2:45][CH:46]1[O:48][CH2:47]1)(=O)[C:40](C)=C.C(OCC(CC)CCCC)(=O)C(C)=C>C(#N)C.CO.O1CCCC1.C1(C)C(C)=CC=CC=1.O1CCCC1.C1COCC1>[CH3:40][CH2:39][O:44][C:45]1[CH:6]=[C:5]([CH:4]([OH:8])[C:16]([OH:18])=[O:17])[CH:7]=[CH:47][C:46]=1[OH:48] |f:1.2,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

40.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC(CCCC)CC

|

Step Two

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

17.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Five

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Eight

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](OC(=C(C)C)OC)(C)C

|

|

Name

|

tetrabutylammonium m-chlorobenzoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

|

Name

|

|

|

Quantity

|

75.6 g

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1.C1CCOC1

|

Step Ten

|

Name

|

tetrabutylammonium m-chlorobenzoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Eleven

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

17.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Fourteen

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 250 ml round bottom flask, equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It is added over 50 minutes

|

|

Duration

|

50 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to about 41.0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 10° C

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |